N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(1-propylbutylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a thiazole ring, and a hydrazone linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(1-propylbutylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with thiosemicarbazide to form a thiazole derivative. This intermediate is then reacted with an appropriate aldehyde or ketone to form the final hydrazone product under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(1-propylbutylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(1-propylbutylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(1-propylbutylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Used as an algicide and herbicide.
Uniqueness
N-(3,4-dichlorophenyl)-2-{4-hydroxy-2-[(1-propylbutylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its complex structure, which includes a thiazole ring and a hydrazone linkage. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22Cl2N4O2S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2E)-2-(heptan-4-ylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H22Cl2N4O2S/c1-3-5-11(6-4-2)23-24-18-22-17(26)15(27-18)10-16(25)21-12-7-8-13(19)14(20)9-12/h7-9,15H,3-6,10H2,1-2H3,(H,21,25)(H,22,24,26) |
InChI Key |
XXBBKRHBISCKSK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=N/N=C/1\NC(=O)C(S1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)CCC |
Canonical SMILES |
CCCC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)CCC |
Origin of Product |
United States |
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